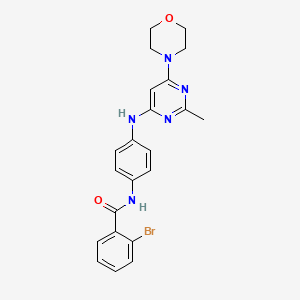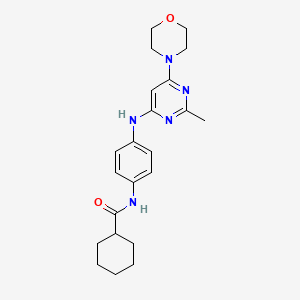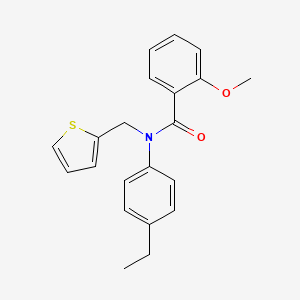
N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide is a complex organic compound with a unique structure that includes a cyano group, an ethyl group, and a methyl group attached to a dihydronaphthalene ring, along with a pyrrolidine carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydronaphthalene core, followed by the introduction of the cyano, ethyl, and methyl groups. The final step involves the formation of the pyrrolidine carboxamide moiety through a reaction with pyrrolidine and a suitable carboxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.
Applications De Recherche Scientifique
N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique chemical properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The mechanism by which N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dihydronaphthalene derivatives and pyrrolidine carboxamides with different substituents. Examples might include:
- N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalen-1-yl)amine
- N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalen-1-yl)carboxylic acid
Uniqueness
What sets N-(2-cyano-3-ethyl-3-methyl-3,4-dihydronaphthalen-1-yl)pyrrolidine-1-carboxamide apart is its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C19H23N3O |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N-(2-cyano-3-ethyl-3-methyl-4H-naphthalen-1-yl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C19H23N3O/c1-3-19(2)12-14-8-4-5-9-15(14)17(16(19)13-20)21-18(23)22-10-6-7-11-22/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,21,23) |
Clé InChI |
MMWUNNGLOGUADB-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC2=CC=CC=C2C(=C1C#N)NC(=O)N3CCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11325842.png)

![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11325857.png)
![1-cyclopentyl-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325883.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11325884.png)

![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11325895.png)
![1-(4-chlorophenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325903.png)
![2-(2-chlorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325907.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11325909.png)

![2-(2,3-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11325913.png)
![3-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11325921.png)

